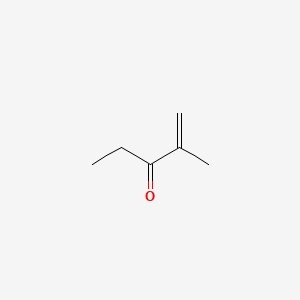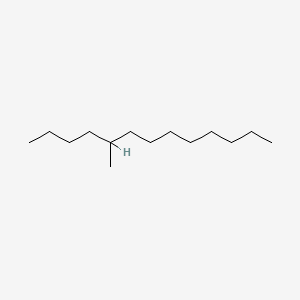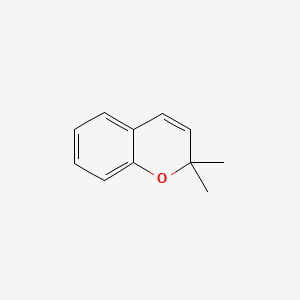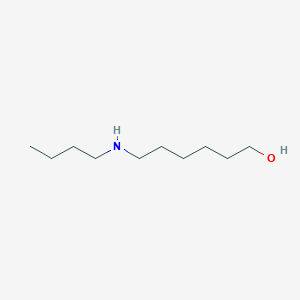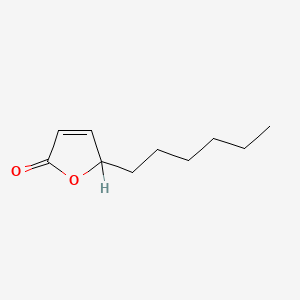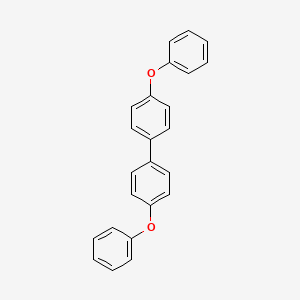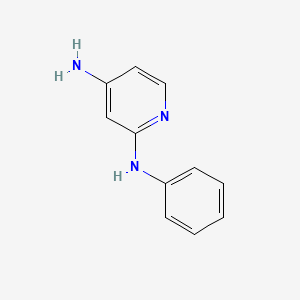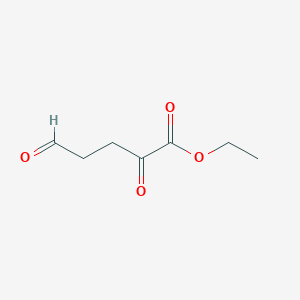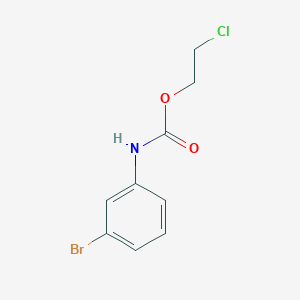![molecular formula C16H14N2O3 B3050396 2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid CAS No. 256453-94-8](/img/structure/B3050396.png)
2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid
Vue d'ensemble
Description
2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid, also known as TOFA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TOFA is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform.
Applications De Recherche Scientifique
2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid has been extensively studied for its potential applications in various fields, including cancer research, metabolic disorders, and immunology. In cancer research, 2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid has been shown to inhibit the growth of cancer cells by blocking fatty acid synthesis. In metabolic disorders, 2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid has been shown to improve insulin sensitivity and reduce lipid accumulation in the liver. In immunology, 2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid has been shown to modulate the immune response by inhibiting the activation of T cells.
Mécanisme D'action
2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid exerts its effects by inhibiting the enzyme acetyl-CoA carboxylase (ACC), which is involved in fatty acid synthesis. By inhibiting ACC, 2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid reduces the production of fatty acids, which are essential for the growth and proliferation of cancer cells. Additionally, 2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid has been shown to improve insulin sensitivity by reducing the accumulation of lipids in the liver.
Biochemical and Physiological Effects:
2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid has been shown to have several biochemical and physiological effects. In cancer cells, 2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid inhibits fatty acid synthesis, leading to decreased cell proliferation and increased cell death. In metabolic disorders, 2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid improves insulin sensitivity and reduces lipid accumulation in the liver. In immunology, 2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid modulates the immune response by inhibiting the activation of T cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid has several advantages for lab experiments, including its simple synthesis method, high purity, and low toxicity. However, 2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid also has some limitations, including its low solubility in water and its potential to inhibit the growth of non-cancer cells.
Orientations Futures
There are several future directions for 2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid research, including its potential applications in combination therapy for cancer, its role in regulating the immune response, and its potential as a treatment for metabolic disorders. Additionally, further research is needed to optimize the synthesis method and improve the solubility of 2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid in water.
Conclusion:
In conclusion, 2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid inhibits fatty acid synthesis by inhibiting the enzyme ACC, leading to decreased cell proliferation and increased cell death. 2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid has several advantages for lab experiments, including its simple synthesis method, high purity, and low toxicity. However, further research is needed to optimize the synthesis method and improve the solubility of 2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid in water.
Propriétés
IUPAC Name |
2-[2-(2-methylanilino)-1,3-benzoxazol-6-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-10-4-2-3-5-12(10)17-16-18-13-7-6-11(9-15(19)20)8-14(13)21-16/h2-8H,9H2,1H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHBVRZVXNLWKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC3=C(O2)C=C(C=C3)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634610 | |
| Record name | [2-(2-Methylanilino)-1,3-benzoxazol-6-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid | |
CAS RN |
256453-94-8 | |
| Record name | [2-(2-Methylanilino)-1,3-benzoxazol-6-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

